molecular formula C33H28N2O6 B12318565 N-Fmoc-N5-xanthen-9-yl-D-glutamine

N-Fmoc-N5-xanthen-9-yl-D-glutamine

Cat. No.: B12318565
M. Wt: 548.6 g/mol
InChI Key: DQGRFJKGDGJKFV-UHFFFAOYSA-N
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Description

Fmoc-d-gln(xan)-oh is a compound used primarily in the field of peptide synthesis. It is a derivative of glutamine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-gln(xan)-oh typically involves the protection of the amino group of d-glutamine with an Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The xanthenyl (xan) group is introduced to protect the side chain of the glutamine. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of Fmoc-d-gln(xan)-oh follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is attached to a resin, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-gln(xan)-oh undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-d-gln(xan)-oh is incorporated at desired positions.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-d-gln(xan)-oh is used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the formation of complex peptide structures.

Biology

In biological research, peptides synthesized using Fmoc-d-gln(xan)-oh are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

In medicine, these peptides are used in the development of peptide-based drugs and vaccines. They are also used in diagnostic assays and as therapeutic agents.

Industry

In the industrial sector, Fmoc-d-gln(xan)-oh is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products.

Mechanism of Action

The mechanism of action of Fmoc-d-gln(xan)-oh involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of d-glutamine, preventing unwanted side reactions. During peptide synthesis, the Fmoc group is selectively removed, allowing the amino group to react with other amino acids to form peptide bonds. The xanthenyl group protects the side chain of glutamine, ensuring the integrity of the peptide structure.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-d-gln(trt)-oh: Another protected form of d-glutamine, where the side chain is protected by a trityl (trt) group.

    Fmoc-d-asp(otbu)-oh: A protected form of d-aspartic acid with a tert-butyl (otbu) group protecting the side chain.

    Fmoc-d-lys(boc)-oh: A protected form of d-lysine with a tert-butoxycarbonyl (boc) group protecting the side chain.

Uniqueness

Fmoc-d-gln(xan)-oh is unique due to the xanthenyl group, which provides specific protection to the side chain of glutamine. This protection is crucial for certain peptide synthesis applications where the integrity of the side chain is essential.

Properties

Molecular Formula

C33H28N2O6

Molecular Weight

548.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid

InChI

InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)

InChI Key

DQGRFJKGDGJKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O

Origin of Product

United States

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